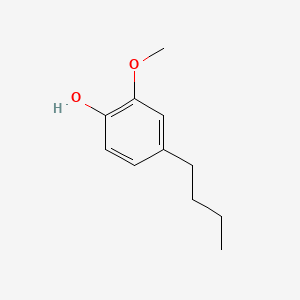

4-Butyl-2-methoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59832-96-1 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

4-butyl-2-methoxyphenol |

InChI |

InChI=1S/C11H16O2/c1-3-4-5-9-6-7-10(12)11(8-9)13-2/h6-8,12H,3-5H2,1-2H3 |

InChI Key |

JELKTTPLDWFYNC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Alkyl Methoxyphenols

Synthesis of Isomeric and Analogous Alkyl Methoxyphenols

The synthesis of isomers and analogs of 4-butyl-2-methoxyphenol, particularly butylated hydroxyanisole (BHA), is well-documented. These methods often involve the alkylation of a methoxyphenol precursor and have been optimized to favor the formation of the desired isomer.

Butylated hydroxyanisole (BHA) is a widely used antioxidant that consists of a mixture of two isomers: 2-tert-butyl-4-methoxyphenol (B74144) and 3-tert-butyl-4-methoxyphenol. nus.edu.sg The synthesis of BHA and related structures has been approached through various methods, primarily involving the alkylation of p-methoxyphenol or the methylation of a substituted hydroquinone (B1673460).

One common industrial method for preparing BHA involves the reaction of 4-methoxyphenol (B1676288) with isobutylene. nus.edu.sgjustia.com This process, however, is not highly selective and typically yields a mixture of the 2- and 3-tert-butyl-4-methoxyphenol isomers. google.com The separation of these isomers can be challenging and costly. google.com Another approach starts with hydroquinone, which is first methylated to produce 4-methoxyphenol, a reaction that can also lead to the undesired by-product of hydroquinone dimethyl ether. google.com

More recent and selective methods have been developed to overcome the issue of isomer mixtures. One such method involves the reaction of 4-bromo-2-tert-butylphenol (B178157) with a methoxide (B1231860) in an organic solvent in the presence of a catalyst and a formamide, such as N,N-dimethylformamide. google.com This process is reported to yield substantially pure 2-tert-butyl-4-methoxyphenol (>99%). google.com

Another innovative approach utilizes 2-tert-butylhydroquinone as a starting material. In a two-phase reaction system of water and n-hexane, 2-tert-butylhydroquinone is reacted with dimethyl sulfate (B86663) under base catalysis to synthesize BHA. justia.comgoogle.com This method has been reported to produce a crude product with a high yield and purity, which can be further purified by recrystallization. justia.com To achieve high purity of the 2-isomer, a method using a sterically hindered base in an aprotic solvent has been developed. This selectively activates the 4-position hydroxyl group of 2-tert-butylhydroquinone for methylation. google.com

The t-butylation of 4-methoxyphenol with t-butyl alcohol over mesoporous solid acid catalysts, such as Zn-Al-MCM-41, has also been explored for the selective synthesis of 2-t-butylated hydroxyl anisole. nus.edu.sgresearchgate.net The selectivity and conversion rates are influenced by reaction parameters like temperature, reaction time, and the ratio of reactants. researchgate.net

A summary of different synthetic approaches for BHA is presented below:

| Starting Material(s) | Reagents/Catalysts | Key Features |

| 4-methoxyphenol, isobutylene | Proton acid, ion exchange resin, aluminum alkoxide, aluminum oxide | Common industrial method, produces a mixture of 2- and 3-isomers. justia.comgoogle.com |

| 4-bromo-2-tert-butylphenol | Methoxide, catalyst, formamide | Yields substantially pure 2-isomer (>99%). google.com |

| 2-tert-butylhydroquinone | Dimethyl sulfate, base, water/n-hexane | High yield and purity after recrystallization. justia.com |

| 2-tert-butylhydroquinone | Methylating reagent, sterically hindered base, aprotic solvent | High selectivity for the 2-isomer. google.com |

| 4-methoxyphenol, t-butyl alcohol | Zn-Al-MCM-41 (mesoporous solid acid catalyst) | Selective synthesis of the 2-isomer. researchgate.net |

The development of new crystalline forms of substituted methoxyphenols is an area of interest, as different crystalline structures can affect the physical properties and stability of the compound. A patent has been filed for a new, stable crystalline form of 2-tert-butyl-4-methoxyphenol, referred to as Form A. google.com

This stable crystalline form is characterized by its powder X-ray diffraction (PXRD) pattern, which shows specific absorption peaks at given 2θ angles. The preparation of this crystalline form involves the recrystallization of crude 2-tert-butyl-4-methoxyphenol using petroleum ether or a composite solvent containing a high percentage of petroleum ether. google.com The chemical purity of 2-tert-butyl-4-methoxyphenol in this stable crystalline form is reported to be greater than or equal to 98.0%, with the content of the 3-tert-butyl-4-methoxyphenol isomer being less than 2.0%. justia.com

Dimerization Reactions and Synthesis of Biphenolic Derivatives (e.g., bis-BHA)

Dimerization reactions of alkyl methoxyphenols lead to the formation of biphenolic derivatives, which are of interest due to their potential for enhanced biological activity compared to their monomeric precursors. chemicalbook.com The hydroxylated biphenyl (B1667301) unit is a structural motif found in many bioactive natural products. chemicalbook.com

The oxidative coupling of 4-substituted-2-methoxyphenols is a common method for synthesizing these dimeric structures. For instance, the dimerization of p-methoxyphenol can be achieved through an ortho-ortho coupling reaction to yield 2,2'-dihydroxy-5,5'-dimethoxybiphenol. Similarly, the antioxidant BHA can be oxidized to form 3,3'-di-t-butyl-5,5'-dimethoxy-1,1'-biphenyl-2,2'-diol, commonly known as bis-BHA. This oxidation can be carried out using agents like alkaline ferricyanide (B76249) or through enzymatic processes involving peroxidases in the presence of hydrogen peroxide.

These dimerization reactions are significant as they can lead to compounds with altered physicochemical and biological properties. For example, hydroxylated biphenyls have been reported to exhibit higher antioxidant activity and are generally less toxic than the corresponding phenolic monomers. chemicalbook.com A collection of eugenol- and curcumin-analog hydroxylated biphenyls has been prepared from natural 4-substituted-2-methoxyphenols, demonstrating the utility of these monomers as building blocks for more complex structures. chemicalbook.com

Chemical Transformations for Derivatization and Functionalization

The chemical reactivity of this compound is dictated by its constituent functional groups: the phenolic hydroxyl, the electron-rich aromatic ring, and the butyl side chain. Strategic modifications of these sites can lead to a diverse range of derivatives with tailored properties.

Reactions Involving the Phenolic Hydroxyl Group:

The hydroxyl group is a prime site for derivatization, readily undergoing etherification and esterification reactions.

Etherification: The formation of an ether linkage by reacting the phenoxide, generated by treating this compound with a base, with an alkyl halide is a common strategy. The Williamson ether synthesis, a classic method for forming ethers, is applicable here. While specific yield data for this compound is not readily available in the reviewed literature, general methodologies for the etherification of phenols are well-established. For instance, the reaction of a phenol (B47542) with an alkyl halide in the presence of a base like potassium carbonate can proceed with high efficiency.

Esterification: Esters of this compound can be synthesized by reacting the phenol with a carboxylic acid or its derivatives, such as an acid chloride or anhydride. The Fischer esterification, which involves heating the phenol and a carboxylic acid with a strong acid catalyst, is a common approach. Enzymatic esterification, employing lipases, offers a milder and more selective alternative. For example, the lipase-catalyzed esterification of polyphenolic acids with alcohols has been reported with high yields mdpi.com.

Reactions Involving the Aromatic Ring:

The electron-donating hydroxyl and methoxy (B1213986) groups activate the aromatic ring of this compound towards electrophilic substitution reactions. The directing effects of these groups primarily favor substitution at the positions ortho and para to the hydroxyl group. Given that the para position is occupied by the butyl group, electrophilic attack is expected to occur at the positions ortho to the hydroxyl group.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using various nitrating agents. The nitration of phenolic compounds can be highly regioselective. For instance, the nitration of 4-tert-butylphenol (B1678320) with nitric acid has been shown to yield the corresponding mono-nitrated product in high yield arkat-usa.org. Similarly, 4-methoxyphenol reacts with nitrous acid to produce 4-methoxy-2-nitrophenol (B75764) rsc.org.

Halogenation: The aromatic ring can be halogenated using reagents like bromine or chlorine. The reaction conditions can be controlled to achieve mono- or poly-halogenation.

Mannich Reaction: This three-component condensation reaction involves an active hydrogen-containing compound (in this case, this compound), formaldehyde, and a primary or secondary amine. For 4-alkyl guaiacols, the Mannich reaction leads to the formation of a single ortho-substituted benzylamine (B48309) derivative, demonstrating high regioselectivity osti.gov. This reaction provides a straightforward route to aminomethylated phenol derivatives.

Oxidative Coupling: Phenolic compounds can undergo oxidative coupling to form C-C or C-O bonds, leading to the formation of dimers and polymers. The oxidative coupling of 4-methoxyphenol, for example, can yield 2,2'-dihydroxy-5,5'-dimethoxybiphenol with an 80% yield mdpi.com. This type of reaction is often catalyzed by metal complexes or enzymes.

Reactions Involving the Alkyl Side Chain:

While the primary focus of derivatization is often on the hydroxyl group and the aromatic ring, the butyl side chain can also be functionalized, although this is less commonly reported for this specific compound.

Interactive Data Table of Chemical Transformations

| Reaction Type | Reagents and Conditions | Product Type | Reported Yield (%) | Reference |

| Oxidative Coupling | Metal catalyst, in the presence of an oxidizing agent. | Biphenol derivative | 80 (for 4-methoxyphenol) | mdpi.com |

| Mannich Reaction | Formaldehyde, dialkylamine, ethanol. | Ortho-substituted benzylamine | High (qualitative) | osti.gov |

| Nitration | Nitric acid, catalyst (e.g., CuCl2 impregnated Yb-Mo-HKSF). | Mono-nitrated phenol derivative | 95 (for 4-tert-butylphenol) | arkat-usa.org |

| Hydrodeoxygenation | Ni/ZrO2 catalyst, supercritical cyclohexane, 573 K, 4 h. | Ethylcyclohexane | 67 (selectivity for 4-ethyl-2-methoxyphenol) | researchgate.net |

Metabolism and Biotransformation Studies in Experimental Models

In Vitro Studies of Metabolism (e.g., microsomal fractions, isolated hepatocytes)

In vitro models, such as liver subcellular fractions and isolated cells, are fundamental tools for investigating the metabolism of xenobiotics by isolating specific metabolic processes.

Studies using rat liver microsomes have demonstrated that 4-Butyl-2-methoxyphenol is oxidatively metabolized. nih.govaacrjournals.org In the presence of reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and oxygen, these microsomal preparations convert the parent compound into metabolites such as tert-butylhydroquinone (B1681946) and tert-butylquinone. nih.govaacrjournals.org This metabolic activity is also observed in human liver microsomes. nih.gov Furthermore, research has shown that this metabolism can lead to the formation of products that covalently bind to microsomal proteins. nih.govaacrjournals.org The addition of glutathione (B108866) to the microsomal incubations enhances the formation of polar metabolites, specifically a glutathione conjugate, while reducing the extent of covalent binding. nih.govaacrjournals.org

Isolated rat hepatocytes provide a more complete cellular model, containing a wider array of phase I and phase II enzymes. altex.orgstrath.ac.uk In suspensions of isolated rat hepatocytes, this compound is metabolized into tert-butylhydroquinone and tert-butylquinone. nih.govaacrjournals.org The hepatocytes further process these intermediates into sulfate (B86663) and glucuronide conjugates. nih.govaacrjournals.org The parent compound itself also forms glucuronide and sulfate conjugates, with the glucuronide being the predominant form. aacrjournals.org

Another in vitro model, the everted rat gut preparation, has been used to study metabolism within the intestinal wall. In this system, this compound is absorbed by the ileum and converted to its dimer, 2,2'-dihydroxy-3,3'-di-t-butyl-5,5'-dimethoxydiphenyl (di-BHA). nih.govresearchgate.net After a one-hour incubation, the concentration of di-BHA in the ileum wall indicated that approximately 5% of the BHA present in the tissue had been transformed. nih.govresearchgate.net

| Experimental Model | Key Findings | Identified Metabolites | References |

|---|---|---|---|

| Rat Liver Microsomes | Oxidative metabolism dependent on NADPH and oxygen; formation of reactive intermediates that bind to proteins. | tert-Butylhydroquinone, tert-Butylquinone, Glutathione conjugate. | nih.govaacrjournals.org |

| Human Liver Microsomes | Conversion to the oxidoreduction-active metabolite, tert-butylquinone. | tert-Butylquinone. | nih.gov |

| Isolated Rat Hepatocytes | Formation of phase I and phase II metabolites; glucuronidation is a major pathway for the parent compound. | tert-Butylhydroquinone, tert-Butylquinone, Sulfate conjugates, Glucuronide conjugates. | nih.govaacrjournals.org |

| Everted Rat Gut Preparation | Demonstrated metabolic capacity of the intestinal wall, specifically dimerization. | di-BHA. | nih.govresearchgate.net |

In Vivo Biotransformation and Tissue Distribution Research in Experimental Organisms (e.g., rat gut and other tissues)

In vivo studies in experimental organisms like rats provide a comprehensive picture of how this compound is absorbed, distributed, metabolized, and eliminated. Following intraperitoneal administration in rats, the compound exhibits a wide but uneven tissue distribution. nih.gov

High concentrations of this compound are found in the intestine and liver, where levels remain elevated for up to 24 hours. nih.gov The concentration in these tissues is significantly higher than in plasma. For instance, the area under the experimental concentration curve (AUC) values in the intestine and liver were found to be 285 and 49 times higher, respectively, than in plasma. nih.gov Other tissues, including the kidney, spleen, erythrocytes, and brain, also show higher concentrations than plasma, though to a lesser extent. nih.gov In contrast, levels in the lung and muscle were lower than those in plasma. nih.gov

These distribution patterns highlight the primary roles of the intestine and liver in the initial handling and metabolism of the compound. The rat intestine demonstrates the ability to transform this compound into its dimer, di-BHA, in vivo. nih.gov This metabolite was also detected in the kidney and spleen, where it constituted 5-8% of the parent compound, indicating that metabolic transformation, specifically peroxidative oxidation, occurs in multiple tissues. nih.gov

| Tissue | Relative Concentration (Compared to Plasma AUC) | Detected Metabolite | References |

|---|---|---|---|

| Intestine | 285x higher | di-BHA | nih.gov |

| Liver | 49x higher | Not specified in this study | nih.gov |

| Kidney | 2-7x higher | di-BHA | nih.gov |

| Spleen | 2-7x higher | di-BHA | nih.gov |

| Erythrocytes | 2-7x higher | Not specified in this study | nih.gov |

| Brain | 2-7x higher | Not specified in this study | nih.gov |

| Lung | Lower | Not specified in this study | nih.gov |

| Muscle | Lower | Not specified in this study | nih.gov |

Identification and Characterization of Metabolites (e.g., di-BHA, hydroquinone (B1673460) derivatives)

The biotransformation of this compound results in a variety of metabolites formed through several metabolic pathways. These products include dimers, hydroquinone derivatives, and conjugates.

One of the prominent metabolites is the dimer 2,2'-dihydroxy-3,3'-di-t-butyl-5,5'-dimethoxydiphenyl, commonly referred to as di-BHA. nih.govnih.gov This product is formed through the coupling of two phenoxy radicals, which are primary, unstable intermediates generated during the oxidative metabolism of the parent compound. nih.govnih.gov The formation of di-BHA has been confirmed in both in vitro systems, such as the everted rat gut, and in vivo in rat tissues like the intestine, kidney, and spleen. nih.govnih.gov

Oxidative O-demethylation leads to the formation of hydroquinone derivatives. The primary product of this pathway is tert-butylhydroquinone (TBHQ), which can be further oxidized to tert-butylquinone. nih.govaacrjournals.org These reactive quinone and hydroquinone metabolites have been identified in incubations with liver microsomes and isolated hepatocytes. nih.govaacrjournals.org

Following the initial phase I oxidative reactions, the metabolites, as well as the parent compound, can undergo phase II conjugation reactions. These processes increase water solubility and facilitate excretion. Identified conjugates include glutathione, sulfate, and glucuronide adducts. nih.govaacrjournals.orgmdpi.com Glucuronide conjugates of both the parent BHA and its metabolite TBHQ have been detected. aacrjournals.orgmdpi.com Additionally, two novel hydroxylated glucuronide conjugates (BHA + O + gluc) have been characterized. mdpi.com

| Metabolite | Metabolic Pathway | Precursor | References |

|---|---|---|---|

| di-BHA | Dimerization | This compound (via phenoxy radical) | nih.govnih.gov |

| tert-Butylhydroquinone (TBHQ) | Oxidative O-Demethylation | This compound | nih.govaacrjournals.org |

| tert-Butylquinone | Oxidation | tert-Butylhydroquinone | nih.govaacrjournals.org |

| Glutathione Conjugate | Conjugation (Phase II) | This compound | nih.govaacrjournals.org |

| Sulfate Conjugate | Conjugation (Phase II) | This compound / tert-Butylhydroquinone | nih.govaacrjournals.org |

| Glucuronide Conjugate | Conjugation (Phase II) | This compound / tert-Butylhydroquinone | aacrjournals.orgmdpi.com |

| Hydroxylated Glucuronide Conjugates | Hydroxylation & Conjugation (Phase I & II) | This compound | mdpi.com |

Elucidation of Enzyme Systems Involved in Biotransformation (e.g., peroxidases, S-transferases, quinone reductase)

The metabolic conversion of this compound is catalyzed by a diverse group of enzyme systems, primarily involving phase I and phase II detoxification enzymes.

Peroxidases : Mammalian peroxidases, such as lactoperoxidase (LPO) and myeloperoxidase (MPO), play a significant role in the oxidation of this compound. nih.gov These enzymes utilize the compound as an electron donor, converting it to a phenoxy radical intermediate, which can then lead to the formation of di-BHA. nih.govnih.gov This process is considered a normal peroxidative oxidation pathway. nih.gov

Cytochrome P-450 : The cytochrome P-450 (CYP) enzyme system is instrumental in the oxidative metabolism observed in liver microsomes. nih.govaacrjournals.org Studies with purified CYP isozymes have confirmed their ability to convert this compound into reactive metabolites like tert-butylquinone. nih.gov The involvement of CYPs is further supported by the fact that pretreating rats with CYP inducers enhances the rate of metabolite formation. nih.govaacrjournals.org

Glutathione S-Transferases (GSTs) : These phase II enzymes are crucial for detoxification by catalyzing the conjugation of electrophilic compounds with glutathione. mdpi.com In the metabolism of this compound, GSTs are responsible for forming the this compound-glutathione conjugate. nih.govaacrjournals.org This pathway provides a protective mechanism by neutralizing reactive intermediates that might otherwise bind to cellular macromolecules. mdpi.com Both the 2-tert-butyl and 3-tert-butyl isomers of BHA have been shown to induce GST activity in the liver and forestomach of mice. researchgate.net

Quinone Reductase (QR) : This phase II enzyme, also known as NAD(P)H dehydrogenase [quinone] 1 (NQO1), protects against quinone-induced toxicity by catalyzing the two-electron reduction of quinones to the more stable hydroquinones. acs.org While direct studies on this compound are limited, related methoxylated compounds have been shown to induce QR activity. nih.gov Furthermore, the antioxidant resveratrol, which shares structural similarities, is a potent inhibitor of a related enzyme, quinone reductase 2 (QR2), suggesting that QR enzymes are a potential target and participant in the metabolic pathways of phenolic compounds. drugbank.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of Alkyl Chain Isomerism and Substituent Effects on Chemical Reactivity (e.g., tert-butyl vs. n-butyl)

The structure of the alkyl chain substituent on the phenol (B47542) ring significantly influences the compound's chemical reactivity. This is particularly evident when comparing isomers like the n-butyl group in 4-Butyl-2-methoxyphenol with the more sterically hindered tert-butyl group found in compounds like 2-tert-butyl-4-methoxyphenol (B74144).

The tert-butyl group, with its bulky (CH₃)₃C- structure, creates significant steric hindrance. nih.gov This steric bulk can slow down or inhibit reactions that require reagents to approach the aromatic ring or the adjacent hydroxyl group. nih.gov In contrast, the n-butyl group is a straight chain that is less sterically demanding, which can allow for more facile reactions at nearby functional groups.

However, the tert-butyl group also exhibits a strong electron-donating inductive effect, which increases the electron density on both the aromatic ring and the hydroxyl group. nih.gov This electronic effect can stabilize the phenoxy radical formed during antioxidant activity, thereby enhancing its effectiveness in preventing oxidation. nih.gov The high-temperature gas-phase chemistry of the four butyl radical isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl) has been studied, revealing that the radical structure is crucial for determining reaction pathways and branching ratios for various reactions. rsc.org For instance, less hindered phenols, such as those with a single tert-butyl group at the ortho position, are readily attacked by free radicals at the phenolic hydrogen atom. iiarjournals.org This suggests that while the n-butyl group in this compound would present less steric hindrance, the specific electronic and stabilizing effects seen with the tert-butyl isomer would be different, leading to altered chemical reactivity and antioxidant potential.

Correlation of Molecular Structure with Radical Scavenging Efficiency

The efficiency of phenolic compounds as radical scavengers is directly correlated with their molecular structure. Key factors that influence this activity include the stability of the phenoxy radical formed after hydrogen atom donation, the number of hydrogen atoms the molecule can provide, and the rate at which it provides them. researchgate.net

Theoretical parameters calculated using computational methods, such as Density Functional Theory (DFT), are crucial for understanding and predicting radical scavenging activity. Important parameters include:

Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond. A lower BDE indicates that the hydrogen atom can be donated more easily to a free radical.

Ionization Potential (IP): The energy required to remove an electron. A lower IP facilitates electron transfer to a radical species.

Studies on 2-t-butyl-4-methoxyphenol (BHA) have shown that upon scavenging peroxyl (PhCOO•) or alkyl (R•) radicals, BHA, which has a lower BDE and IP, effectively suppresses the propagation of radical chain reactions. nih.gov This high efficiency is attributed to the formation of highly reactive free-radical intermediates. nih.gov The inhibition rate constant (kinh) is another critical experimental parameter. Research has shown that for various substituted phenols, there is a significant linear relationship between the inhibition rate constant and cytotoxicity, suggesting that the biological toxicity of these compounds may be dependent on their radical reactions. nih.govresearchgate.net

| Compound | Key Structural Feature | Impact on Radical Scavenging | Relevant Parameters |

|---|---|---|---|

| 2-tert-butyl-4-methoxyphenol (BHA) | Single ortho tert-butyl group | Efficiently suppresses propagation of radical reactions. nih.gov | Lower BDE and IP. nih.gov |

| bis-BHA (Dimer) | Dimeric structure | Does not suppress propagation as effectively as the monomer. nih.gov | Higher BDE and IP compared to BHA. nih.gov |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Two ortho tert-butyl groups (hindered phenol) | Exhibits different reactivity and stoichiometric factors compared to less hindered phenols. iiarjournals.org | n value (stoichiometric factor) of ~1.2. iiarjournals.org |

SAR in Relation to Specific Biological Activities (e.g., anti-inflammatory, phytotoxic effects)

The specific arrangement of substituents on the methoxyphenol core dictates its interaction with biological systems, leading to activities such as anti-inflammatory and phytotoxic effects.

Anti-inflammatory Activity: Methoxyphenolic compounds have demonstrated anti-inflammatory properties in human airway cells by inhibiting a range of inflammatory mediators, including CCL2, CCL5, IL-6, and IL-8. nih.gov Research on 2-tert-butyl-4-methoxyphenol (BHA) has shown that while it may only have a slight anti-inflammatory effect on its own, its activity is significantly enhanced when combined with other antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT). iiarjournals.orgiiarjournals.orgnih.gov A combination of BHT and BHA at molar ratios between 0.5 and 2 exerts potent anti-inflammatory activity, effectively inhibiting the expression of genes like Cox2 and Tnfa in macrophage-like cells stimulated with lipopolysaccharide (LPS). iiarjournals.orgiiarjournals.orgnih.gov The structure-activity relationship suggests that the synergistic interaction between these phenols, which involves the regeneration of BHA from its phenoxy radical by BHT, is crucial for the enhanced anti-inflammatory effect. iiarjournals.org

Phytotoxic Effects: Phenolic compounds are known to possess phytotoxic (allelochemical) properties that can interfere with the germination and growth of plants. mdpi.com A study comparing the effects of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol on lettuce (Lactuca sativa) and onion (Allium cepa) revealed distinct structure-activity relationships. mdpi.com

2-Methoxyphenol appeared to have a greater inhibitory effect on germination and cotyledon emergence. mdpi.com

2,6-Di-tert-butyl-4-methylphenol , the butylated compound, had a more significant impact on the size of the seedlings. mdpi.com

These findings indicate that the presence and nature of the alkyl substituent play a defining role in the specific phytotoxic mechanism. For example, the compound 2,4-Di-tert-butylphenol (B135424) has been shown to cause abnormal and shorter root hairs, lamina wilting, and necrosis in certain weed species, demonstrating its potential as a natural herbicide. ukm.my

| Compound/Mixture | Biological Activity | Key SAR Finding | Reference |

|---|---|---|---|

| 2-tert-butyl-4-methoxyphenol (BHA) | Anti-inflammatory | Slight effect alone, but potent in combination with BHT. iiarjournals.orgnih.gov | iiarjournals.orgnih.gov |

| 2-Methoxyphenol | Phytotoxic | Greater inhibition of germination and cotyledon emergence. mdpi.com | mdpi.com |

| 2,6-Di-tert-butyl-4-methylphenol | Phytotoxic | Greater impact on seedling size. mdpi.com | mdpi.com |

Computational Models for Predicting Molecular Activity and Properties (e.g., toxicity mechanisms)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that create a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property like toxicity. wikipedia.orglongdom.org These models are essential in predicting the behavior of new or untested chemicals.

For phenolic antioxidants, QSAR models have been successfully developed to predict their activity and toxicity. These models often use calculated quantum chemical parameters as predictors. Studies have shown that for 2-methoxy- and 2-tert-butyl-substituted phenols, a linear relationship exists between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh), but not with other parameters like BDE, IP, or logP. nih.govresearchgate.net This acceptable QSAR suggests that the cytotoxicity of these phenols is highly dependent on radical reactions. nih.govresearchgate.net

The process of building a QSAR model involves several steps:

Data Collection: A set of compounds with known biological activities is compiled.

Descriptor Calculation: Physicochemical properties and theoretical molecular descriptors (e.g., heat of formation, orbital energies) are calculated for each compound. nih.govmdpi.com

Model Development: Statistical methods or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity. mdpi.com

Validation: The model's predictive power is tested using an external set of compounds not used in its development. pharmacy180.com

In recent years, deep learning has emerged as a powerful tool for constructing highly accurate QSAR models for toxicity prediction. mdpi.com For compounds like this compound, such computational models can predict properties like antioxidant capacity, potential toxicity mechanisms, and other biological activities based on its structural descriptors, thus guiding further experimental research.

Advanced Analytical Methodologies for Research on Methoxyphenols

Chromatographic Techniques for Separation and Quantification (e.g., Gas Chromatography-Mass Spectrometry (GC/MS))

Chromatographic methods are fundamental for the separation and quantification of 4-Butyl-2-methoxyphenol from various matrices. Gas chromatography (GC) coupled with mass spectrometry (MS) is a particularly powerful tool for the analysis of phenolic compounds. chula.ac.th

In GC, the separation of phenolic isomers can be challenging due to their similar physicochemical properties. vurup.sk The choice of stationary phase is critical; polysiloxanes are commonly used, but may result in co-elution or incomplete separation of isomers. chula.ac.th To enhance separation, specialized stationary phases, such as those containing cyclodextrin (B1172386) derivatives, can be employed to improve the resolution of phenolic compound mixtures. chula.ac.th For complex mixtures, multidimensional GC, which uses a second column with a different polarity, can be an effective strategy for separating co-eluting peaks. vurup.sk

Data on retention indices serve as an important additional criterion for the identification of isomeric compounds during GC-MS analysis. nih.gov Mass spectrometry provides definitive identification by analyzing the mass-to-charge ratio of the compound and its fragmentation patterns. This combination allows for both reliable identification and precise quantification of this compound, even in complex samples.

Table 1: GC Parameters for Phenolic Compound Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Stationary Phase | The coating inside the GC column that interacts with the analytes. | Polysiloxanes are common, but cyclodextrin-based phases offer improved separation of isomers. chula.ac.th |

| Column Type | Typically fused-silica capillary columns. | High-efficiency capillary columns are essential for resolving complex mixtures of phenolic compounds. vurup.sk |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID). | MS provides structural information for definitive identification, while FID is robust for quantification. nih.govosha.govepa.gov |

| Derivatization | Chemical modification to improve volatility and chromatographic behavior. | Can be used to enhance the analysis of phenols, though not always necessary. epa.gov |

Spectroscopic Methods for Structural Elucidation and Mechanistic Probes

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and investigating its chemical behavior, such as its role in free-radical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structure confirmation of this compound. nih.gov The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum correspond to the specific protons in the butyl, methoxy (B1213986), and aromatic portions of the molecule. Similarly, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom.

Table 2: Representative NMR Spectral Data for Methoxyphenols

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment for 4-Substituted-2-Methoxyphenols |

|---|---|---|

| ¹H NMR | 6.5 - 7.0 | Aromatic protons |

| ~5.0 | Phenolic -OH proton | |

| ~3.8 | Methoxy (-OCH₃) protons | |

| 0.9 - 2.6 | Alkyl side chain protons | |

| ¹³C NMR | 140 - 150 | Aromatic carbons bonded to -OH and -OCH₃ |

| 110 - 125 | Other aromatic carbons | |

| ~56 | Methoxy (-OCH₃) carbon | |

| 14 - 35 | Alkyl side chain carbons |

Note: Specific shifts can vary based on the solvent and specific substitution pattern.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations from the aromatic ring and the butyl group appear around 2850-3100 cm⁻¹. The C-O stretching of the methoxy group and the phenolic hydroxyl group, as well as C=C stretching from the aromatic ring, are typically observed in the fingerprint region (1000-1600 cm⁻¹). nih.gov

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 2870-2960 | C-H Stretch | Butyl Group |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1260 | C-O Stretch | Aryl Ether (Methoxy) |

| ~1150 | C-O Stretch | Phenol (B47542) |

Note: Values are approximate and can be influenced by the sample state (e.g., solid, liquid).

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. In the context of methoxyphenols, ESR is crucial for studying their antioxidant mechanisms. When a phenolic antioxidant like this compound scavenges a free radical, it donates a hydrogen atom from its hydroxyl group, forming a more stable phenoxy radical intermediate. nih.gov ESR spectroscopy can directly detect this primary, often unstable, phenoxy radical. nih.gov Studies on related compounds like 2-t-butyl-4-methoxyphenol (BHA) have successfully used ESR to observe these free radical metabolites generated during peroxidase-mediated oxidation, providing insight into the biochemical pathways of their antioxidant activity. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Phenolic compounds like this compound exhibit characteristic UV absorbance due to the π-electron system of the aromatic ring. The position and intensity of the absorption maxima (λ_max) can be influenced by the substitution pattern on the ring and the pH of the solution. For the related compound 4-methoxyphenol (B1676288), absorption maxima are observed around 222 nm and 282 nm. sielc.com This technique is often used for quantitative analysis in solution.

Table 4: UV-Vis Absorption Maxima for a Representative Methoxyphenol

| Compound | λ_max 1 (nm) | λ_max 2 (nm) |

|---|---|---|

| 4-Methoxyphenol | 222 | 282 |

Data for 4-methoxyphenol. sielc.com The butyl group in this compound would cause a slight shift in these values.

Molecular and Cellular Assays for Biological Activity Assessment (e.g., real-time Polymerase Chain Reaction (PCR) for gene expression studies)

To understand the biological effects of this compound at the molecular level, various cellular assays are employed. Real-time Polymerase Chain Reaction (PCR), also known as quantitative PCR (qPCR), is a powerful technique to measure changes in gene expression in response to treatment with a compound.

This method has been used to assess the anti-inflammatory activity of related methoxyphenols, such as 2-tert-butyl-4-methoxyphenol (B74144) (BHA). iiarjournals.orgnih.gov In these studies, cells (e.g., RAW264.7 macrophages) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound. iiarjournals.orgiiarjournals.orgiiarjournals.org Following treatment, total RNA is extracted from the cells, reverse-transcribed into complementary DNA (cDNA), and then used as a template for real-time PCR. iiarjournals.orgiiarjournals.org By measuring the amplification of specific target genes, such as Cyclooxygenase-2 (Cox2) and Tumor Necrosis Factor-alpha (Tnfa), researchers can quantify the extent to which the compound inhibits the expression of these pro-inflammatory genes. iiarjournals.orgnih.govmedchemexpress.com Such studies have demonstrated that BHA can inhibit the expression of both Cox2 and Tnfa genes, providing a quantitative measure of its anti-inflammatory effects at the genetic level. nih.govmedchemexpress.com

Table 5: Example of Real-Time PCR in Assessing Biological Activity of a Methoxyphenol

| Assay Component | Description | Example Application |

|---|---|---|

| Cell Line | In vitro model for studying cellular responses. | RAW264.7 murine macrophages. iiarjournals.org |

| Stimulus | Agent used to induce a biological response (e.g., inflammation). | Lipopolysaccharide (LPS). iiarjournals.orgiiarjournals.org |

| Target Genes | Genes whose expression levels are measured to assess activity. | Cyclooxygenase-2 (Cox2), Tumor Necrosis Factor-alpha (Tnfa). iiarjournals.orgnih.gov |

| Measurement | Quantification of mRNA levels relative to a control. | Determines the inhibitory or inductive effect of the compound on gene expression. |

Environmental Research Perspectives and Compound Fate

Environmental Degradation Pathways (e.g., photo-oxidation, biodegradation)

The breakdown of 4-butyl-2-methoxyphenol in the environment is primarily driven by photo-oxidation in the atmosphere and biodegradation in soil and aquatic systems.

Photo-oxidation

Photo-oxidation, or photolysis, is a key degradation pathway for alkylphenols in the atmosphere. These compounds are susceptible to indirect photolysis by hydroxyl radicals, leading to relatively rapid degradation service.gov.uk. The atmospheric half-life for most alkylphenols is estimated to be in the order of a few hours service.gov.uk. For instance, the related compound 2-methoxyphenol is expected to be susceptible to solar photolysis with an atmospheric half-life of a few hours mdpi.com. Similarly, a calculated atmospheric half-life for 4-tert-butylphenol (B1678320) is approximately 3.2 hours, indicating rapid degradation . While direct degradation by sunlight in water is not highly effective for related compounds like 4-tert-butylphenol, the process is significantly enhanced by photocatalysts mdpi.com. The photo-oxidation pathway for phenolic compounds typically involves the formation of intermediates such as catechol and hydroquinone (B1673460) before further breakdown researchgate.net.

Biodegradation

Biodegradation by microorganisms is a crucial process for the removal of alkylphenols from water, soil, and sediments. While some complex phenolic antioxidants like Butylated Hydroxyanisole (BHA) are not readily biodegradable, many alkylphenols are susceptible to microbial degradation nih.govnih.gov. The degradation of parent compounds, such as alkylphenol ethoxylates, can, however, generate more persistent alkylphenol metabolites nih.gov.

The rate of biodegradation can vary significantly depending on environmental conditions. For nonylphenol, a widely studied alkylphenol, the half-life for aerobic degradation ranges from a few days to nearly one hundred days in sewage sludge and sediments nih.gov. Specific microorganisms have shown efficacy in degrading related compounds. For example, the fungus Penicillium sp. CHY-2 was found to completely degrade 4-tert-butylphenol in contaminated soil within a three-week period researchgate.net. The primary mechanisms for bacterial degradation of alkylphenols involve either the ortho- or meta-cleavage pathway of the aromatic ring nih.gov.

| Compound | Degradation Pathway | Medium | Half-life / Degradation Rate | Source |

|---|---|---|---|---|

| Alkylphenols (general) | Atmospheric Photo-oxidation | Atmosphere | A few hours | service.gov.uk |

| 4-tert-butylphenol | Atmospheric Photo-oxidation | Atmosphere | ~3.2 hours (calculated) | |

| Nonylphenol | Aerobic Biodegradation | Sewage Sludge / Sediments | 1.1 to 99.0 days | nih.gov |

| Nonylphenol | Ultimate Biodegradation | Seawater | ~58 days | icm.edu.pl |

| 4-tert-butylphenol | Fungal Biodegradation | Soil | Complete degradation in 3 weeks | researchgate.net |

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the accumulation of a chemical in an organism relative to its concentration in the surrounding environment wikipedia.org. The potential for a substance to bioaccumulate is a key factor in its environmental risk assessment. For alkylphenols, this potential is generally considered to be low to moderate.

Regulatory assessments of closely related compounds indicate a low propensity for bioaccumulation. An evaluation by Environment Canada concluded that Butylated Hydroxyanisole (BHA), a mixture of isomers including tert-butyl-4-methoxyphenol, did not meet the criteria for a bioaccumulative substance nih.gov. Similarly, a 2022 evaluation statement based on Australian environmental hazard thresholds classified 4-tert-butylphenol as "Not Bioaccumulative (Not B)," noting that chemicals in this group have a low potential to bioaccumulate in aquatic life .

The Bioconcentration Factor (BCF) is a common metric used to quantify bioaccumulation potential. Under the Toxic Substances Control Act (TSCA), the U.S. Environmental Protection Agency considers a substance not bioaccumulative if its BCF is less than 1,000 wikipedia.org. While specific BCF data for this compound is limited, the assessments of its analogs suggest its BCF would likely fall below this threshold.

| Compound/Group | Finding | Regulatory Body/Criteria | Source |

|---|---|---|---|

| Butylated Hydroxyanisole (BHA) | Did not meet ecological criteria for bioaccumulation | Environment Canada | nih.gov |

| 4-tert-butylphenol | Classified as "Not Bioaccumulative (Not B)" | Australian Environmental Hazard Thresholds | |

| General Substances | BCF < 1,000 is considered not bioaccumulative | U.S. EPA (TSCA) | wikipedia.org |

Studies on Environmental Persistence

Persistence refers to the length of time a chemical remains in the environment once introduced. Based on studies of related compounds, this compound is not expected to be highly persistent in most environmental compartments.

Hydrolysis is generally not considered a significant degradation pathway for alkylphenols in the aquatic environment due to the stability of their chemical structure service.gov.uk. The primary factor determining their persistence is their susceptibility to biodegradation and photo-oxidation.

As noted previously, the atmospheric half-life of alkylphenols is short, typically on the order of a few hours, due to rapid photo-oxidation service.gov.uk. In aquatic and soil environments, persistence is largely dictated by the rate of biodegradation. While degradation of some alkylphenols can be slow under certain conditions, with reported half-lives in sediment for nonylphenol exceeding 60 years, other studies show much faster removal nih.govicm.edu.pl. A comprehensive 2022 evaluation classified 4-tert-butylphenol as "Not Persistent (Not P)" according to Australian criteria, reflecting its tendency to biodegrade under aerobic aquatic conditions and rapidly degrade in the atmosphere .

| Compound/Group | Environmental Compartment | Finding / Half-Life | Primary Degradation Pathway | Source |

|---|---|---|---|---|

| Alkylphenols (general) | Aquatic | Hydrolysis is not a major pathway | N/A | service.gov.uk |

| 4-tert-butylphenol | General Environment | Classified as "Not Persistent (Not P)" | Biodegradation / Photo-oxidation | |

| 4-tert-butylphenol | Atmosphere | ~3.2 hours | Photo-oxidation | |

| Nonylphenol | Sediment | >60 years (in one study) | Biodegradation (slow) | icm.edu.pl |

Computational and Theoretical Chemistry in Methoxyphenol Research

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic characteristics of 4-Butyl-2-methoxyphenol. These calculations provide valuable data on parameters such as homolytic bond dissociation enthalpy (BDE), ionization potential (IP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Ionization Potential (IP): The ionization potential is the energy required to remove an electron from a molecule. A lower IP indicates that a molecule can be more easily oxidized, which is another important aspect of its antioxidant mechanism, specifically in the context of single electron transfer. For the related compound, 2-tert-butyl-4-methoxyphenol (B74144), an isomer of the butyl group, the ionization potential has been a subject of quantum chemical calculations. These studies provide insights into how the arrangement of alkyl and methoxy (B1213986) groups affects the electron-donating ability of the phenol (B47542).

HOMO/LUMO Analysis: The energies of the HOMO and LUMO, often referred to as frontier orbitals, are crucial in predicting a molecule's chemical reactivity and kinetic stability. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy gap between the HOMO and LUMO is a key parameter; a smaller gap generally implies higher reactivity. For 2-tert-butyl-4-methoxyphenol, DFT calculations at the B3LYP/6-31G* level have been used to determine these energies, revealing it to be more reactive than other phenolic antioxidants like BHT and TBP due to a smaller HOMO-LUMO gap iiarjournals.org.

Table 1: Calculated Quantum Chemical Parameters for Related Phenolic Compounds iiarjournals.org

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO gap) (eV) |

| 2-tert-butyl-4-methoxyphenol (BHA) | -8.53 | -0.11 | 8.42 |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | -8.84 | 0.49 | 9.33 |

| 2,4,6-tri-tert-butylphenol (TBP) | -8.82 | 0.52 | 9.34 |

Note: Data presented is for 2-tert-butyl-4-methoxyphenol, an isomer of this compound. Specific calculations for this compound were not available in the searched literature.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electrons and are prone to electrophilic attack. Conversely, areas with positive electrostatic potential, usually depicted in blue, are electron-deficient and represent sites for nucleophilic attack. Green regions denote neutral electrostatic potential.

For a molecule like this compound, an MEP analysis would likely reveal a negative potential around the oxygen atoms of the hydroxyl and methoxy groups due to the presence of lone pairs of electrons, making these sites susceptible to interactions with electrophiles. The aromatic ring would also exhibit regions of negative potential above and below the plane of the ring, characteristic of π-electron systems. The hydrogen atom of the hydroxyl group would be expected to show a region of positive potential, indicating its electrophilic character and its ability to participate in hydrogen bonding. While a specific MEP map for this compound is not provided in the search results, the principles of MEP analysis are well-established for substituted phenols mdpi.com.

Molecular Dynamics Simulations and Conformation Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological membrane.

For this compound, MD simulations could be particularly insightful for understanding its behavior in a lipid bilayer, which is a common model for cell membranes. Such simulations could reveal the preferred orientation of the molecule within the membrane, with the hydrophobic butyl chain likely embedding into the nonpolar core of the bilayer and the more polar methoxy and hydroxyl groups orienting towards the aqueous interface. These simulations can also elucidate how the presence of the molecule might affect the properties of the membrane, such as its fluidity and thickness.

Furthermore, conformational studies derived from MD simulations can identify the most stable conformations of the butyl chain and the orientation of the methoxy group relative to the hydroxyl group. This information is crucial for understanding how the molecule's shape influences its interactions with biological targets. Although no specific MD simulation studies on this compound were identified in the search results, the methodology is widely applied to study the membrane interactions of other small molecules mdpi.comnih.gov.

In Silico Approaches for Predicting Chemical and Biological Behavior

In silico methods encompass a wide range of computational techniques used to predict the chemical and biological properties of molecules, including their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. These predictive models are a crucial part of modern drug discovery and chemical safety assessment.

For this compound, in silico tools could be used to predict a variety of parameters:

Absorption: Predictions of properties like solubility and cell permeability (e.g., through Caco-2 cell models) can indicate how well the compound might be absorbed in the gastrointestinal tract.

Distribution: Parameters such as plasma protein binding and the ability to cross the blood-brain barrier can be estimated.

Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Predictions can be made about the likely routes of elimination from the body.

Toxicity: A range of potential toxicities, such as mutagenicity, carcinogenicity, and cardiotoxicity, can be flagged for further investigation.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of in silico toxicology and pharmacology. These models correlate the structural or physicochemical properties of a series of compounds with their biological activity or a particular property. For phenolic compounds, QSAR studies have been used to predict their antioxidant activity based on descriptors such as electronic properties and lipophilicity nih.govresearchgate.net. While a specific, comprehensive in silico ADMET profile for this compound was not found, the principles and tools for such predictions are well-developed researchgate.netnih.gov.

Future Research Directions and Emerging Academic Applications

Development of Novel Chemical Probes and Research Reagents

The unique structure of 4-Butyl-2-methoxyphenol, featuring a hydroxyl group, a methoxy (B1213986) group, and an alkyl chain on a benzene (B151609) ring, makes it a candidate for development into specialized chemical probes. The phenolic hydroxyl group can be a key site for derivatization, allowing for the attachment of fluorescent tags or reactive moieties. Such modified molecules could serve as probes to investigate biological processes, such as oxidative stress, by reacting with specific reactive oxygen species (ROS). The lipophilic butyl group can influence the probe's localization within cellular membranes, potentially enabling the targeted study of lipid peroxidation or membrane-associated enzyme activity. Future research could focus on synthesizing a library of derivatives of this compound to screen for selective and sensitive probes for various biological targets.

Exploration in Materials Science and Polymer Chemistry Research

In the realm of materials science, phenolic compounds are valued for their antioxidant properties, which can protect polymers from degradation. Research has shown that methoxyphenols can be incorporated into polymers to enhance their stability. For instance, 4-methoxyphenol (B1676288) has been used as an end group in the cationic polymerization of styrene, with the resulting polymer exhibiting antioxidant activity. Similarly, 2-methoxy-4-vinylphenol, a structurally related compound, has been explored as a biobased monomer precursor for creating both thermoplastics and thermoset polymers.

This suggests a promising research direction for this compound. Its potential applications include:

Stabilizers: It could be investigated as a stabilizer or antioxidant additive in various polymer systems, such as plastics and elastomers, to prevent degradation caused by heat, light, or oxidation. The butyl group may enhance its compatibility with non-polar polymer matrices.

Monomers: Through chemical modification of the hydroxyl group or the aromatic ring, this compound could be converted into a functional monomer. Polymerization of such a monomer could lead to new polymers with tailored properties, such as inherent antioxidant capabilities or specific thermal characteristics.

| Potential Application | Rationale | Relevant Research Area |

| Polymer Stabilizer | Antioxidant properties of the phenol (B47542) group prevent oxidative degradation. | Polymer Chemistry, Materials Science |

| Functional Monomer | The structure can be modified to be polymerizable, creating polymers with built-in antioxidant features. | Polymer Synthesis, Biobased Materials |

Advancement in Bioherbicide Development from Naturally Occurring Phenolic Compounds

There is a growing demand for environmentally friendly alternatives to synthetic herbicides, and naturally occurring phenolic compounds, known as allelochemicals, are a promising source. These compounds are released by plants and can inhibit the growth of neighboring competitor plants. Research has demonstrated the phytotoxic activity of various phenols, suggesting their potential as bioherbicides. For example, 2-Methoxyphenol has been shown to interfere with the germination and seedling growth of both monocotyledonous and dicotyledonous plants.

Given that this compound shares the core 2-methoxyphenol structure, it is a logical candidate for investigation as a bioherbicide. Future research in this area would involve:

Phytotoxicity Screening: Evaluating the effect of this compound on the seed germination and growth of various weed and crop species to determine its efficacy and selectivity.

Mechanism of Action Studies: Investigating how the compound exerts its phytotoxic effects, which could involve inhibiting photosynthesis, disrupting cell membranes, or interfering with essential enzyme functions.

Formulation Development: Exploring methods to formulate this compound into a stable and effective bioherbicide product, potentially using encapsulation techniques to control its release and improve performance in soil.

Addressing Data Gaps for Toxicological Read-Across and Elucidating Mechanisms of Action for Alkyl Phenols

Regulatory bodies often use a "read-across" approach to estimate the toxicity of a chemical that has limited data by using information from structurally similar compounds. This approach is crucial for efficiently assessing the risks of the many chemicals in commerce. The group of alkylphenols, which includes this compound, is one class of substances where this method is applied. However, the accuracy of read-across depends on a solid understanding of the toxicokinetics (absorption, distribution, metabolism, and excretion) and toxicodynamics (the mechanism of toxicity) of the chemical class.

There are still data gaps in the toxicological profiles of many alkylphenols. Generating detailed toxicological data for this compound would be valuable for several reasons:

It would provide a more robust basis for the read-across assessment of other short-chain alkylphenols.

It would contribute to a better understanding of how structural variations, such as the position and length of the alkyl chain and the presence of a methoxy group, influence the toxicity and mechanism of action of alkylphenols.

Research into its metabolism could reveal whether it forms reactive intermediates, such as quinone methides, which have been implicated in the biological activities of other phenols.

Investigation of Synergistic Interactions with Other Phenolic Compounds in Biological Systems

Phenolic compounds often exhibit enhanced biological effects when used in combination, a phenomenon known as synergism. For instance, the synthetic antioxidants BHA (which contains 2-tert-butyl-4-methoxyphenol) and BHT (2,6-di-tert-butyl-4-methylphenol) are known to have synergistic antioxidant activity. This synergy is also observed in their anti-inflammatory effects. Studies have shown that a combination of BHA and BHT can significantly inhibit the expression of inflammatory genes like Cox2 and Tnfa in cell cultures, an effect not seen with either compound alone.

This precedent strongly suggests that this compound could participate in synergistic interactions with other phenolic compounds. Future research could explore:

Antioxidant Synergy: Quantifying the antioxidant capacity of this compound in combination with other natural and synthetic antioxidants to identify potent synergistic mixtures.

Anti-inflammatory Synergy: Investigating whether it can work with other compounds to inhibit inflammatory pathways in biological systems, which could have implications for developing new anti-inflammatory formulations.

Antimicrobial Synergy: Testing its efficacy in combination with other antimicrobial agents against various pathogens, as phenolic compounds are known to have antimicrobial properties.

| Phenolic Compound Combination | Observed Synergistic Effect | Potential Research Direction for this compound |

| BHA and BHT | Enhanced antioxidant and anti-inflammatory activity | Investigate synergistic antioxidant and anti-inflammatory effects with other phenols. |

| Various Phenolic Acids | Additive or synergistic phytotoxic effects | Explore combinations with other allelochemicals for enhanced bioherbicide activity. |

Design of New Compounds as Potential Chemopreventive and Anticancer Agents

The 4-substituted-2-methoxyphenol scaffold is a valuable building block in medicinal chemistry for the synthesis of new bioactive molecules. Researchers have used this structural motif to create novel compounds with potential anticancer properties. For example, derivatives of 4-substituted-2-methoxyphenols have been synthesized and shown to inhibit the growth of malignant melanoma cell lines. The indole (B1671886) scaffold, when combined with a methoxyphenyl group, has also been a key feature in the design of potent anticancer agents, including inhibitors of tubulin assembly and the anti-apoptotic protein Bcl-2.

This body of work highlights the potential of using this compound as a starting material for the design and synthesis of new therapeutic agents. Research in this direction would involve:

Synthesis of Derivatives: Creating a series of new molecules by modifying the structure of this compound, for example, by creating biphenyl (B1667301) structures or attaching it to other pharmacologically active scaffolds like indole.

Biological Screening: Evaluating these new compounds for their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), or interfere with other key processes in cancer progression.

Structure-Activity Relationship (SAR) Studies: Analyzing how different chemical modifications affect the biological activity to guide the design of more potent and selective anticancer drug candidates.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing high-purity 4-Butyl-2-methoxyphenol, and how can structural confirmation be achieved?

- Methodology :

- Synthesis : Alkylation of 2-methoxyphenol with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Alternatively, Friedel-Crafts alkylation using butyl chloride and AlCl₃ as a catalyst .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Characterization :

- NMR : Compare ¹H and ¹³C NMR spectra to reference data (e.g., methoxy group at δ ~3.8 ppm, butyl chain protons at δ 0.8–1.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) at m/z 194.1 (C₁₁H₁₆O₂) .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodology :

- HPLC : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 280 nm. Mobile phase: acetonitrile/water (60:40 v/v) at 1 mL/min .

- Calibration : Prepare standard solutions (0.1–100 µg/mL) and validate linearity (R² > 0.99). Include internal standards (e.g., 4-methoxybenzophenone) to correct for matrix effects .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology :

- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C for 30 days. Analyze degradation via HPLC and identify byproducts (e.g., quinone derivatives from oxidation) .

- Light Sensitivity : Expose to UV light (254 nm) and monitor photodegradation kinetics using spectrophotometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, solvent used, concentration ranges). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or solvent toxicity (DMSO vs. ethanol) .

- Purity Validation : Use LC-MS to verify compound purity (>98%) and rule out impurities as confounding factors .

Q. What mechanistic studies are recommended to elucidate the antioxidant properties of this compound?

- Methodology :

- Radical Scavenging Assays : DPPH and ABTS assays to quantify IC₅₀ values. Compare to reference antioxidants (e.g., ascorbic acid) .

- Electrochemical Analysis : Cyclic voltammetry to measure oxidation potential and correlate with antioxidant capacity .

- Computational Modeling : Density Functional Theory (DFT) to predict reactive sites for radical quenching .

Q. How can protein-binding interactions of this compound be characterized?

- Methodology :

- Fluorescence Quenching : Titrate the compound into bovine serum albumin (BSA) and monitor Trp fluorescence emission at 340 nm. Calculate binding constants (Kₐ) via Stern-Volmer plots .

- Molecular Docking : Use AutoDock Vina to simulate binding to BSA or cytochrome P450 enzymes. Validate with mutagenesis studies .

Q. What environmental fate studies are applicable to assess the ecological impact of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.